H-Lys(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH
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Overview
Description
H-Lys(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its amphiphilic nature, which means it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. The myristoyl group attached to the lysine residue enhances its hydrophobicity, making it useful in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The myristoyl group is introduced through acylation of the lysine residue using myristic acid or its derivatives under specific reaction conditions.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers to scale up the SPPS process. The use of high-throughput purification systems ensures the production of large quantities of high-purity peptide.
Chemical Reactions Analysis
Types of Reactions
H-Lys(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling Agents: HBTU, DIC, DCC for peptide bond formation.
Major Products Formed
Oxidation: Sulfoxides and sulfone derivatives.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Lys(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting cell membranes.
Industry: Utilized in the development of peptide-based hydrogels and other biomaterials for tissue engineering and regenerative medicine
Mechanism of Action
The mechanism of action of H-Lys(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH involves its interaction with cell membranes. The myristoyl group facilitates the insertion of the peptide into lipid bilayers, enhancing its ability to modulate membrane properties and interact with membrane proteins. This interaction can influence various cellular processes, including signal transduction and membrane trafficking .
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with lysine residues, used in studies of protein metabolism.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunostimulatory activity.
Uniqueness
H-Lys(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is unique due to the presence of the myristoyl group, which imparts amphiphilicity and enhances its membrane interaction capabilities. This makes it particularly useful in applications requiring membrane targeting and modulation.
Properties
Molecular Formula |
C78H142N22O20 |
---|---|
Molecular Weight |
1708.1 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H142N22O20/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)86-38-25-23-28-50(80)67(110)92-51(29-22-24-37-79)68(111)89-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-88-78(84)85)70(113)93-52(30-26-39-87-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)69(112)90-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)91-48(9)65(108)99-58(76(119)120)42-45(4)5/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,86,102)(H,89,111)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,87)(H4,84,85,88) |
InChI Key |
QKOOKZWMKXOQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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